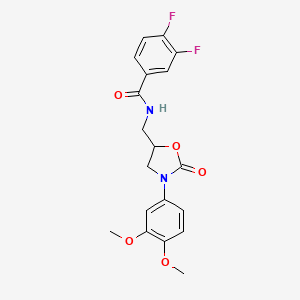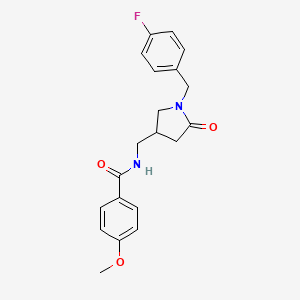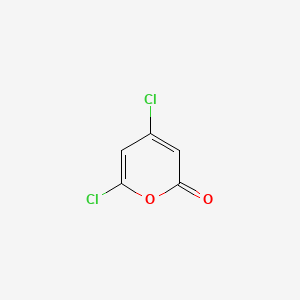
1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a useful research compound. Its molecular formula is C12H14F4N2O2S and its molecular weight is 326.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Labeling in PET Studies
1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, as a piperazine derivative, has been employed in the rapid synthesis of N,N'-disubstituted piperazines, particularly for positron emission tomography (PET) studies. An example includes the preparation of 1-(4-[18F]fluorophenyl)piperazine, a precursor for [18F]-labeling, showcasing its utility in imaging and diagnostics (Collins et al., 1992).
Antibacterial Applications
Derivatives of this compound have shown potential in antibacterial applications. For instance, certain 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives exhibit significant antibacterial activities against various pathogens, illustrating the chemical's role in developing new antimicrobial agents (Wu Qi, 2014).
Role in Drug Synthesis
This compound plays a critical role in synthesizing neuroleptic agents like Fluspirilen and Penfluridol. These agents contain a 4,4-bis(p-fluorophenyl)butyl group linked to a nitrogen atom in a piperazine moiety, demonstrating its importance in pharmaceutical synthesis (Botteghi et al., 2001).
Receptor Binding Studies
The compound has been utilized in the development and characterization of adenosine A2B receptor antagonists. For example, certain 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been synthesized and characterized, showcasing high selectivity and potency, relevant in receptor binding studies and drug development (Borrmann et al., 2009).
Antioxidant Properties
The compound has also been investigated for its antioxidant properties. 2-Alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl moiety have been screened for antioxidant activity. Such studies contribute to understanding the compound's potential in oxidative stress-related disorders (Malík et al., 2017).
Anticancer Research
In the field of anticancer research, derivatives of this compound, like polyfunctional substituted 1,3-thiazoles with a piperazine substituent, have been evaluated for their anticancer activity. Such research is crucial for developing new cancer therapies (Turov, 2020).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4N2O2S/c13-10-2-1-3-11(8-10)21(19,20)18-6-4-17(5-7-18)9-12(14,15)16/h1-3,8H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDAWJPODQWYCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2629601.png)

![N-(5-CHLORO-2-METHYLPHENYL)-2-(4-METHOXYPHENYL)-3-(METHYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2629603.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2629606.png)

![1-(3-chlorophenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2629611.png)



![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2629617.png)
![8,9-DIMETHOXY-5-{[(3-NITROPHENYL)METHYL]SULFANYL}-2-PHENYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B2629618.png)
![Diethyl 2-[(3,5-dimethylanilino)methylene]malonate](/img/structure/B2629619.png)
methyl]amino}acetic acid](/img/structure/B2629622.png)
![5-[(4-benzylpiperazin-1-yl)(2-fluorophenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2629624.png)
